Caffeidine vs. Caffeine and MNC: Hepatic Demethylation Km Value Comparison
Caffeidine exhibits a substantially higher Michaelis constant (Km) for microsomal demethylation compared to its nitrosated derivative mononitrosocaffeidine (MNC), indicating markedly lower substrate affinity for hepatic cytochrome P450 enzymes. In rat liver microsomal assays, caffeidine showed a Km of 14.3–16.3 mM, whereas MNC displayed biphasic kinetics with a high-affinity Km of 0.117–0.166 mM and a low-affinity Km of 1.84–2.26 mM [1]. The approximately 100-fold higher Km for caffeidine relative to MNC demonstrates that caffeidine is a low-affinity substrate for metabolic activation enzymes, a critical distinction for toxicology studies evaluating nitrosamine formation potential.
| Evidence Dimension | Substrate affinity for microsomal demethylation (Km) |
|---|---|
| Target Compound Data | 14.3–16.3 mM |
| Comparator Or Baseline | MNC: 0.117–0.166 mM (high-affinity phase); 1.84–2.26 mM (low-affinity phase) |
| Quantified Difference | ~100-fold higher Km (caffeidine vs. MNC high-affinity phase) |
| Conditions | Rat liver microsomes; demethylation assay |
Why This Matters
This ~100-fold difference in Km informs researchers that caffeidine requires substantially higher concentrations to undergo P450-mediated demethylation than MNC, making it essential to select the correct precursor for nitrosamine metabolic activation studies.
- [1] Panda, G.S., Bhattacharya, R.K., Choudhuri, S.K. Cancer Letters, 79(1):117-122 (1994). Caffeine-derived N-nitroso compounds IV: kinetics of mononitrosocaffeidine demethylation by rat liver microsomes. View Source
